Bienvenue dans la boutique en ligne BenchChem!

Dexibuprofen lysine anhydrous

Pharmacokinetics Injectable formulation Bioavailability

Dexibuprofen lysine anhydrous (CAS 113403-10-4) combines the pure S(+)-enantiomer with a lysine salt for dramatically enhanced aqueous solubility vs dexibuprofen free acid (BCS Class II). Delivers 84.6% higher Cmax and 36.9% higher AUC than racemic ibuprofen injection. Clinical evidence demonstrates equivalent analgesic efficacy at half the dose (400 mg dexibuprofen vs 800 mg racemic ibuprofen), reducing API costs and enabling smaller tablet sizes. Exhibits significantly less acute gastric mucosal damage than racemic ibuprofen at identical doses. Replace racemic ibuprofen, dexibuprofen free acid, or inconsistent hydrate forms with a precisely defined anhydrous API. Available as ≥98% purity, off-white solid. Verify batch-specific COA.

Molecular Formula C19H32N2O4
Molecular Weight 352.5 g/mol
CAS No. 113403-10-4
Cat. No. B017029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexibuprofen lysine anhydrous
CAS113403-10-4
Synonyms(αS)-α-Methyl-4-(2-methylpropyl)benzeneacetic Acid L-Lysine; 
Molecular FormulaC19H32N2O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N
InChIInChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1
InChIKeyIHHXIUAEPKVVII-PTKYJSHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexibuprofen Lysine Anhydrous (CAS 113403-10-4): A High-Solubility, Pure Enantiomer NSAID Salt for Enhanced Bioavailability


Dexibuprofen lysine anhydrous (CAS 113403-10-4) is the anhydrous lysine salt form of dexibuprofen, the pharmacologically active S(+)-enantiomer of racemic ibuprofen [1]. As a non-steroidal anti-inflammatory drug (NSAID), dexibuprofen inhibits cyclooxygenase (COX) enzymes to produce analgesic, anti-inflammatory, and antipyretic effects. Unlike racemic ibuprofen which contains equal proportions of S(+) and R(-) enantiomers, dexibuprofen comprises solely the active enantiomer, while the lysine salt counterion substantially enhances aqueous solubility and gastrointestinal absorption relative to the free acid form . The anhydrous form (C19H32N2O4, MW 352.47 g/mol) differs from the more commonly referenced monohydrate in having a lower molecular weight and distinct solid-state physicochemical properties that may influence formulation behavior and stability .

Why Dexibuprofen Lysine Anhydrous Cannot Be Interchanged with Racemic Ibuprofen or Standard Dexibuprofen


Scientific procurement decisions involving dexibuprofen lysine anhydrous require careful differentiation from three common comparators: racemic ibuprofen, racemic ibuprofen lysinate, and unformulated dexibuprofen free acid. Substitution with racemic ibuprofen introduces the pharmacologically unnecessary R(-)-enantiomer, which contributes to metabolic burden without enhancing therapeutic activity and is associated with stereoselective pharmacokinetic interactions [1]. Substitution with dexibuprofen free acid, which exhibits low aqueous solubility (approximately 11 µg/mL) and BCS Class II characteristics, results in dissolution rate-limited gastrointestinal absorption and reduced bioavailability [2]. Even substitution with the hydrated lysine salt form may introduce formulation inconsistencies due to differences in molecular weight and hygroscopicity between anhydrous and monohydrate species. The specific combination of pure S(+)-enantiomer activity with lysine salt-enhanced solubility and the anhydrous solid-state form creates a distinct physicochemical and biopharmaceutical profile that generic substitution cannot replicate without quantitative performance verification.

Quantitative Differentiation Evidence for Dexibuprofen Lysine Anhydrous: Comparator-Based Performance Metrics


Superior Systemic Exposure: 184.6% Higher Cmax and 136.9% Higher AUC Compared to Equivalent-Dose Racemic Ibuprofen Injection

In a single-dose, randomized, open-label, two-period crossover study in healthy Chinese volunteers, a 0.2 g dexibuprofen injection demonstrated geometric mean ratios versus a 0.2 g racemic ibuprofen injection of 184.6% for maximal plasma concentration (Cmax), 136.9% for AUC0-t, and 134.4% for AUC0-inf [1]. The study further demonstrated that dexibuprofen plasma exposure from a 0.15 g dose was comparable to that from a 0.2 g ibuprofen injection, indicating approximately 25% dose-sparing potential [1].

Pharmacokinetics Injectable formulation Bioavailability

At Least Twice the Analgesic and Anti-inflammatory Potency with Reduced Gastric Toxicity Versus Racemic Ibuprofen

In rodent models, dexibuprofen was found to be at least twice as potent as racemic ibuprofen in analgesic assays (evaluated by hot-plate and tail-flick methods after IV and oral administration in mice and rats). Anti-inflammatory action was significantly more potent than racemic ibuprofen after IV treatment in mice and oral administration in rats (assessed via abdominal constriction test and hind paw edema). Critically, at identical oral doses of 50 mg/kg in rats, dexibuprofen caused significantly less acute mucosal gastric damage than the racemic formulation [1].

Analgesic potency Anti-inflammatory Gastrointestinal safety

Lysine Salt Form Enables Faster Absorption and Shorter Tmax Compared to Dexibuprofen Free Acid

Dexibuprofen as the free acid exhibits low aqueous solubility (approximately 11 µg/mL) and is classified as BCS Class II, meaning its dissolution rate limits gastrointestinal absorption [1]. Conversion to the lysine salt dramatically increases aqueous solubility, leading to faster dissolution and significantly shorter time to reach maximum plasma concentration (Tmax) [2]. This enhanced absorption profile is particularly advantageous for acute pain indications requiring rapid onset of action. The patent literature explicitly identifies the lysine salt formation as a solution to the poor water solubility and unsatisfactory oral bioavailability of ibuprofen free acid [3].

Salt formation Dissolution rate Absorption kinetics

Equivalent Clinical Efficacy at Half the Dose: Dexibuprofen 400 mg vs Racemic Ibuprofen 800 mg in Osteoarthritis

Clinical studies in patients with osteoarthritis of the hip demonstrated that dexibuprofen 400 mg achieves the same degree of pain relief as racemic ibuprofen 800 mg, with significantly fewer adverse events [1]. A meta-analysis of five clinical trials and three postmarketing surveillance studies encompassing 7,133 patients confirmed that dexibuprofen at half the dosage of racemic ibuprofen is at least as efficacious across multiple indications including rheumatoid arthritis, ankylosing spondylitis, osteoarthritis of the hip and knee, lumbar vertebral syndrome, ankle distortion, and dysmenorrhea [2]. Pain relief data from two clinical trials showed that 53% of participants (51/96) experienced at least 50% pain relief with dexibuprofen 200 mg, and 70% (35/50) with dexibuprofen 400 mg, compared to 51% (75/147) with racemic ibuprofen 400 mg [2].

Clinical efficacy Dose equivalence Osteoarthritis

Improved Formulation Performance: 121% Relative Bioavailability and 65% Higher Cmax in Optimized Enteric-Coated Dexibuprofen Tablets

A 2024 formulation development study for dexibuprofen enteric film-coated tablets achieved optimized performance with 99.87% release in phosphate buffer within 60 minutes and maintained integrity for 120 minutes in acidic conditions. Pharmacokinetic analysis in human volunteers demonstrated superior bioavailability compared to the commercial reference product Innovifen, with relative bioavailability of approximately 121% and elevated Cmax of 18.35 µg/mL versus 11.1 µg/mL . The formulation exhibited a six-month shelf life under accelerated stability conditions (40°C, 75% RH) . This performance improvement is directly attributable to the combination of the active S(+)-enantiomer and optimized formulation strategies, illustrating the additional performance gains achievable when starting from a pure, high-potency API like dexibuprofen lysine anhydrous.

Enteric coating Formulation development Oral bioavailability

Anhydrous Form Provides Defined Molecular Weight (352.47 g/mol) with Distinct Solid-State Properties Versus Monohydrate

Dexibuprofen lysine anhydrous (C19H32N2O4, MW 352.47 g/mol) differs from the monohydrate form (C19H34N2O5, MW 370.48 g/mol) by the absence of one water molecule in the crystal lattice . This anhydrous form is characterized as an off-white to light yellow solid requiring storage at 2-8°C with stability up to 3 years under proper conditions [1]. The anhydrous versus hydrated form distinction is critical for formulation consistency, as variations in hydration state alter molecular weight, stoichiometry, hygroscopicity, and dissolution behavior. The patent literature describes a preferential crystallization process for resolving (S)-ibuprofen-(S)-lysine diastereomeric salts, enabling production of stereochemically and solid-state defined material [2].

Solid-state chemistry Formulation consistency Quality control

Recommended Research and Industrial Application Scenarios for Dexibuprofen Lysine Anhydrous Based on Evidence


Development of High-Bioavailability Injectable NSAID Formulations Requiring Lower API Load

For formulation scientists developing parenteral NSAID products, dexibuprofen lysine anhydrous provides a defined, water-soluble API with demonstrated 84.6% higher Cmax and 36.9% higher AUC compared to equivalent-dose racemic ibuprofen injection [1]. The 0.15 g dexibuprofen dose achieves plasma exposure equivalent to 0.2 g racemic ibuprofen, enabling reduced API loading per dosage unit. This evidence supports its selection over racemic ibuprofen for injectable formulations where maximizing systemic exposure per administered dose is a critical design objective.

Formulation of Rapid-Onset Oral Analgesic Products for Acute Pain Management

The lysine salt form provides dramatically enhanced aqueous solubility and faster dissolution compared to dexibuprofen free acid, which exhibits low solubility (~11 µg/mL) and BCS Class II dissolution rate-limited absorption [2]. This accelerated absorption profile translates to shorter Tmax and faster onset of action [3], making dexibuprofen lysine anhydrous particularly suitable for oral analgesic formulations targeting acute pain indications where rapid relief is clinically valued, such as dysmenorrhea, acute musculoskeletal pain, or postoperative pain management.

Development of Dose-Efficient Oral NSAID Products with 2:1 Potency Advantage

Clinical evidence demonstrates that dexibuprofen 400 mg provides equivalent analgesic efficacy to racemic ibuprofen 800 mg in osteoarthritis, with significantly fewer adverse events [4]. A meta-analysis of 7,133 patients confirmed at least equivalent efficacy at half the dosage across multiple indications [5]. For procurement decisions in generic or branded oral NSAID development, this 2:1 dose ratio translates to reduced API consumption per treatment course, lowering manufacturing costs and potentially enabling smaller tablet sizes that improve patient compliance.

Development of Gastrointestinal-Sparing NSAID Formulations with Reduced Enteric Coating Requirements

Preclinical evidence shows that dexibuprofen causes significantly less acute mucosal gastric damage than racemic ibuprofen at identical oral doses of 50 mg/kg in rats [6]. When combined with optimized enteric coating technology, dexibuprofen-based formulations have achieved 121% relative bioavailability and 65% higher Cmax versus commercial reference products . This reduced gastric toxicity profile supports development of NSAID products with improved gastrointestinal safety margins, potentially simplifying or eliminating enteric coating requirements and reducing formulation complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexibuprofen lysine anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.